4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Overview
Description
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . This compound is characterized by a pyrrolopyridine core structure, which is substituted with a chloro group at the 4-position and an aldehyde group at the 5-position. It is commonly used in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds, including potential pharmaceuticals.
Medicine: Research has shown its potential in the development of drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can be compared with other similar compounds such as:
4-Chloro-1H-pyrazolo[4,3-c]pyridine: Similar core structure but with different substitution patterns.
6-Chloro-1H-pyrazolo[4,3-c]pyridine: Another related compound with variations in the position of the chloro group.
4-Bromo-7-methoxy-1-indanone: A compound with a different core structure but similar functional groups
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-5(4-12)3-11-8-6(7)1-2-10-8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRMXFJXIGCKII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640163 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958230-19-8 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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